9-oxo-N2,N7-diphenyl-9H-fluorene-2,7-disulfonamide
CAS No.: 304686-19-9
Cat. No.: VC7509584
Molecular Formula: C25H18N2O5S2
Molecular Weight: 490.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304686-19-9 |
|---|---|
| Molecular Formula | C25H18N2O5S2 |
| Molecular Weight | 490.55 |
| IUPAC Name | 9-oxo-2-N,7-N-diphenylfluorene-2,7-disulfonamide |
| Standard InChI | InChI=1S/C25H18N2O5S2/c28-25-23-15-19(33(29,30)26-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)34(31,32)27-18-9-5-2-6-10-18/h1-16,26-27H |
| Standard InChI Key | QSWNEFHTPKDCPR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5 |
Introduction
9-Oxo-N2,N7-Diphenyl-9H-Fluorene-2,7-Disulfonamide is a complex organic compound belonging to the fluorene family. It is characterized by its molecular formula, C39H30N2O5S2, and a molecular weight of 670.8 g/mol . This compound is of interest in various chemical and biological studies due to its unique structure and potential applications.
Synonyms and Identifiers
-
Synonyms: 9-Oxo-N2,N7-Diphenyl-9H-Fluorene-2,7-Disulfonamide, 9H-Fluorene-2,7-Disulfonamide, 9-Oxo-N2,N7-Diphenyl-N2,N7-Bis(Phenylmethyl)- is not applicable here but related compounds exist .
-
CAS Number: 325695-49-6
Chemical Synthesis and Reactions
The synthesis of such compounds typically involves the reaction of fluorene derivatives with appropriate sulfonyl chlorides and amines. The specific synthesis details for 9-Oxo-N2,N7-Diphenyl-9H-Fluorene-2,7-Disulfonamide are not widely documented, but similar compounds are often prepared through multi-step reactions involving protection and deprotection of functional groups.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume